molecular formula C7H10N2O2 B14626546 N-Hydroxy-3-(1H-pyrrol-2-yl)propanamide CAS No. 55490-40-9

N-Hydroxy-3-(1H-pyrrol-2-yl)propanamide

Cat. No.: B14626546
CAS No.: 55490-40-9
M. Wt: 154.17 g/mol
InChI Key: UBCGDEZSJBZSBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxy-3-(1H-pyrrol-2-yl)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with an N-hydroxy group and a pyrrol-2-yl moiety at the third carbon.

Properties

CAS No.

55490-40-9

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

N-hydroxy-3-(1H-pyrrol-2-yl)propanamide

InChI

InChI=1S/C7H10N2O2/c10-7(9-11)4-3-6-2-1-5-8-6/h1-2,5,8,11H,3-4H2,(H,9,10)

InChI Key

UBCGDEZSJBZSBD-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)CCC(=O)NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-3-(1H-pyrrol-2-yl)propanamide can be achieved through various methods. One common approach involves the reaction of a pyrrole derivative with a hydroxylamine derivative under suitable conditions. For instance, the condensation of pyrrole with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide can yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-Hydroxy-3-(1H-pyrrol-2-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-Hydroxy-3-(1H-pyrrol-2-yl)propanamide is used as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for the synthesis of more complex molecules .

Biology and Medicine: In biological research, this compound is studied for its potential as an enzyme inhibitor. Hydroxamic acids are known to inhibit metalloproteases, which are enzymes involved in various physiological processes. This makes this compound a candidate for drug development .

Industry: The compound’s ability to chelate metal ions makes it useful in industrial applications, such as metal extraction and purification processes .

Mechanism of Action

The mechanism of action of N-Hydroxy-3-(1H-pyrrol-2-yl)propanamide involves its interaction with metalloproteases. The hydroxamic acid group binds to the metal ion in the enzyme’s active site, inhibiting its activity. This inhibition can affect various biological pathways, depending on the specific enzyme targeted .

Comparison with Similar Compounds

Comparison with Structural Analogs

Propanamide Derivatives

Propanamide derivatives are widely studied for their bioactive properties. Key analogs include:

Compound Name Functional Groups Key Observations Reference
2-Methyl propanamide Propanamide + methyl (C2) Identified via GC-MS as a bioactive phytochemical; methyl substitution increases hydrophobicity .
Propanamide Base structure (no substitution) Found in plant extracts; serves as a precursor for synthetic modifications .
N-Hydroxy-3-(1H-pyrrol-2-yl)propanamide Propanamide + N-hydroxy + pyrrol-2-yl Hypothesized to exhibit enhanced solubility and chelation due to N-hydroxy and aromatic pyrrole groups.

Key Differences :

  • Bioactivity : Pyrrole-containing analogs (e.g., 1-(1H-pyrrol-2-yl)-1,2-propanedione) are associated with pheromone activity in beetles, suggesting that the pyrrole moiety in the target compound may facilitate biological interactions .
Pyrrole-Containing Compounds

Pyrrole derivatives are critical in agrochemical and pheromone systems:

Compound Name Functional Groups Biological Role Reference
1-(1H-pyrrol-2-yl)-1,2-propanedione Diketone + pyrrol-2-yl Acts as an aggregation-sex pheromone in longhorn beetles .
3-Hydroxyhexan-2-one Ketone + hydroxy Pheromone component in interspecific host location .
This compound Amide + N-hydroxy + pyrrol-2-yl Likely less volatile than diketone-based pheromones, favoring sustained bioactivity.

Structural Implications :

  • Binding Interactions : The pyrrole ring may engage in π-π stacking or hydrogen bonding, akin to pheromone-receptor interactions observed in beetles .

Research Findings and Hypotheses

Physicochemical Properties
  • Solubility: The N-hydroxy group likely enhances solubility in polar solvents compared to non-hydroxylated analogs (e.g., 2-methyl propanamide).
  • Stability : The amide bond provides hydrolytic stability, contrasting with ester- or diketone-based compounds in pheromones .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.